Cas no 2680884-04-0 (benzyl N-2-(4-hydroxypiperidin-1-yl)phenylcarbamate)

Benzyl N-2-(4-hydroxypiperidin-1-yl)phenylcarbamate is a synthetic organic compound featuring a carbamate linkage with a hydroxypiperidine moiety. Its structure combines a phenylcarbamate group with a substituted piperidine ring, offering versatility in pharmaceutical and chemical research applications. The presence of the hydroxyl group enhances solubility and potential for further functionalization, making it a valuable intermediate in medicinal chemistry. This compound may serve as a precursor in the synthesis of biologically active molecules, particularly those targeting neurological or receptor-based pathways. Its well-defined structure allows for precise modifications, supporting investigations into structure-activity relationships. The compound is typically handled under controlled conditions due to its reactive functional groups.
benzyl N-2-(4-hydroxypiperidin-1-yl)phenylcarbamate structure
2680884-04-0 structure
Product name:benzyl N-2-(4-hydroxypiperidin-1-yl)phenylcarbamate
CAS No:2680884-04-0
MF:C19H22N2O3
Molecular Weight:326.389585018158
CID:5625296
PubChem ID:165923184

benzyl N-2-(4-hydroxypiperidin-1-yl)phenylcarbamate 化学的及び物理的性質

名前と識別子

    • EN300-28294891
    • benzyl N-[2-(4-hydroxypiperidin-1-yl)phenyl]carbamate
    • 2680884-04-0
    • benzyl N-2-(4-hydroxypiperidin-1-yl)phenylcarbamate
    • インチ: 1S/C19H22N2O3/c22-16-10-12-21(13-11-16)18-9-5-4-8-17(18)20-19(23)24-14-15-6-2-1-3-7-15/h1-9,16,22H,10-14H2,(H,20,23)
    • InChIKey: QQTTWVJRMJYLJH-UHFFFAOYSA-N
    • SMILES: OC1CCN(C2=CC=CC=C2NC(=O)OCC2C=CC=CC=2)CC1

計算された属性

  • 精确分子量: 326.16304257g/mol
  • 同位素质量: 326.16304257g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 390
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3
  • トポロジー分子極性表面積: 61.8Ų

benzyl N-2-(4-hydroxypiperidin-1-yl)phenylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28294891-0.05g
benzyl N-[2-(4-hydroxypiperidin-1-yl)phenyl]carbamate
2680884-04-0 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28294891-0.1g
benzyl N-[2-(4-hydroxypiperidin-1-yl)phenyl]carbamate
2680884-04-0 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28294891-0.5g
benzyl N-[2-(4-hydroxypiperidin-1-yl)phenyl]carbamate
2680884-04-0 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28294891-10.0g
benzyl N-[2-(4-hydroxypiperidin-1-yl)phenyl]carbamate
2680884-04-0 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28294891-0.25g
benzyl N-[2-(4-hydroxypiperidin-1-yl)phenyl]carbamate
2680884-04-0 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28294891-5g
benzyl N-[2-(4-hydroxypiperidin-1-yl)phenyl]carbamate
2680884-04-0
5g
$3520.0 2023-09-07
Enamine
EN300-28294891-1.0g
benzyl N-[2-(4-hydroxypiperidin-1-yl)phenyl]carbamate
2680884-04-0 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28294891-5.0g
benzyl N-[2-(4-hydroxypiperidin-1-yl)phenyl]carbamate
2680884-04-0 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28294891-2.5g
benzyl N-[2-(4-hydroxypiperidin-1-yl)phenyl]carbamate
2680884-04-0 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28294891-1g
benzyl N-[2-(4-hydroxypiperidin-1-yl)phenyl]carbamate
2680884-04-0
1g
$1214.0 2023-09-07

benzyl N-2-(4-hydroxypiperidin-1-yl)phenylcarbamate 関連文献

benzyl N-2-(4-hydroxypiperidin-1-yl)phenylcarbamateに関する追加情報

Introduction to Benzyl N-2-(4-hydroxypiperidin-1-yl)phenylcarbamate (CAS No. 2680884-04-0)

Benzyl N-2-(4-hydroxypiperidin-1-yl)phenylcarbamate, a compound with the chemical identifier CAS No. 2680884-04-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug development and therapeutic interventions. The structural framework of this molecule, featuring a benzyl group, a piperidine ring, and a carbamate moiety, contributes to its unique chemical properties and biological activities.

The benzyl group in Benzyl N-2-(4-hydroxypiperidin-1-yl)phenylcarbamate plays a crucial role in modulating the compound's solubility and interactions with biological targets. This feature is particularly important in drug design, as it can influence the compound's bioavailability and pharmacokinetic behavior. The presence of the hydroxypiperidine ring further enhances the molecule's potential for biological activity, as piperidine derivatives are well-known for their role in various pharmacological applications.

Recent research has highlighted the importance of hydroxypiperidine derivatives in the development of novel therapeutic agents. Studies have demonstrated that these compounds can exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The carbamate moiety in Benzyl N-2-(4-hydroxypiperidin-1-yl)phenylcarbamate adds another layer of functionality, enabling interactions with specific biological targets and enhancing the compound's overall efficacy.

In the context of current pharmaceutical research, Benzyl N-2-(4-hydroxypiperidin-1-yl)phenylcarbamate has been investigated for its potential role in modulating enzyme activity and receptor binding. The hydroxypiperidine ring, in particular, has been shown to interact with various enzymes and receptors, leading to therapeutic effects. For instance, studies have suggested that this moiety can influence the activity of enzymes involved in signal transduction pathways, which are critical for numerous physiological processes.

The synthesis of Benzyl N-2-(4-hydroxypiperidin-1-yl)phenylcarbamate involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of the hydroxypiperidine ring is a key step in the synthesis, as it requires precise control over reaction conditions to achieve the desired product. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for further research and development.

One of the most promising applications of Benzyl N-2-(4-hydroxypiperidin-1-yl)phenylcarbamate is in the field of oncology. Preclinical studies have shown that this compound can exhibit inhibitory effects on various cancer cell lines, suggesting its potential as an anticancer agent. The ability of the hydroxypiperidine ring to interact with specific targets within cancer cells makes this compound an attractive candidate for further investigation.

Additionally, Benzyl N-2-(4-hydroxypiperidin-1-yl)phenylcarbamate has been explored for its potential role in treating neurological disorders. The structural features of this compound make it capable of crossing the blood-brain barrier, which is essential for therapeutic agents targeting neurological conditions. Research has indicated that this compound may have neuroprotective properties, making it a promising candidate for treating diseases such as Alzheimer's and Parkinson's.

The pharmacokinetic profile of Benzyl N-2-(4-hydroxypiperidin-1-yl)phenylcarbamate is another area of interest. Studies have shown that this compound exhibits favorable pharmacokinetic properties, including good absorption and distribution throughout the body. These characteristics make it suitable for oral administration, which would enhance patient compliance and convenience.

In conclusion, Benzyl N-2-(4-hydroxypiperidin-1-yl)phenylcarbamate (CAS No. 2680884-04-0) is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features and biological activities make it an attractive candidate for further research and development. As our understanding of drug design continues to evolve, compounds like Benzyl N-2-(4-hydroxypiperidin-1-y]pheny]carbamate will play a crucial role in developing novel therapeutic agents that address unmet medical needs.

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